4-Bromo-3,3,7-trimethylindoline hydrochloride
Description
4-Bromo-3,3,7-trimethylindoline hydrochloride (C${11}$H${15}$BrClN) is a brominated indoline derivative with three methyl substituents at positions 3, 3, and 5. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
4-bromo-3,3,7-trimethyl-1,2-dihydroindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3;/h4-5,13H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMBTCBNGGTJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(CN2)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,7-trimethylindoline hydrochloride typically involves the bromination of 3,3,7-trimethylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production methods for 4-Bromo-3,3,7-trimethylindoline hydrochloride may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,7-trimethylindoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation reactions can produce indole derivatives.
Scientific Research Applications
4-Bromo-3,3,7-trimethylindoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,7-trimethylindoline hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the indoline ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Heterocycles
Structural Differences and Implications
Substituent Positioning: The trimethyl groups in 4-bromo-3,3,7-trimethylindoline hydrochloride increase steric bulk and lipophilicity compared to simpler analogs like 7-bromoindoline hydrochloride . Bromine position: Bromine at C4 (as in the target compound and 4-bromo-isoindoline) vs.
Pyrazole-containing analogs (e.g., 3-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine hydrochloride) introduce additional hydrogen-bonding sites, which may enhance antimicrobial activity .
Functional Additions :
- Fluorine substitution in 4-bromo-7-fluoroindoline hydrochloride improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
Biological Activity
4-Bromo-3,3,7-trimethylindoline hydrochloride is a synthetic compound belonging to the indoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of 4-Bromo-3,3,7-trimethylindoline hydrochloride can be described as follows:
- Molecular Formula : C12H14BrN
- Molecular Weight : 252.15 g/mol
- CAS Number : 13615-60-4
The presence of the bromine atom and the trimethyl groups in the indoline structure contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of 4-Bromo-3,3,7-trimethylindoline hydrochloride. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance:
- Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Inhibition was noted with a minimum inhibitory concentration (MIC) of 50 µg/mL.
These findings suggest that 4-Bromo-3,3,7-trimethylindoline hydrochloride could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also pointed to the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of oxidative stress |
| MCF-7 (Breast) | 30 | Inhibition of cell proliferation |
| A549 (Lung) | 20 | Activation of caspase pathways |
The compound appears to exert its effects through mechanisms involving oxidative stress and modulation of apoptotic pathways.
The biological activity of 4-Bromo-3,3,7-trimethylindoline hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis.
- Receptor Interaction : Potential interactions with specific receptors involved in cell signaling pathways may alter cellular responses.
Study on Antibacterial Activity
A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various indoline derivatives, including 4-Bromo-3,3,7-trimethylindoline hydrochloride. The study reported:
- Effective inhibition against Gram-positive bacteria.
- Synergistic effects when combined with common antibiotics like amoxicillin.
Study on Anticancer Effects
Another significant study published in Cancer Letters focused on the anticancer effects of this compound. Key findings included:
- The compound significantly reduced tumor growth in xenograft models.
- Enhanced efficacy when used in combination with standard chemotherapy drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
